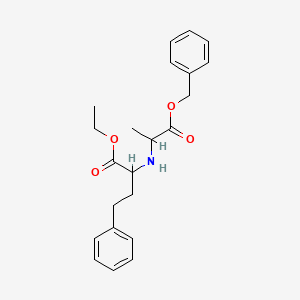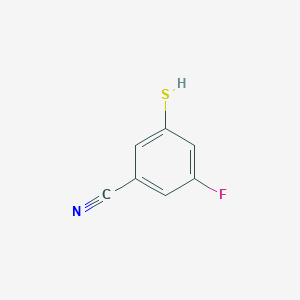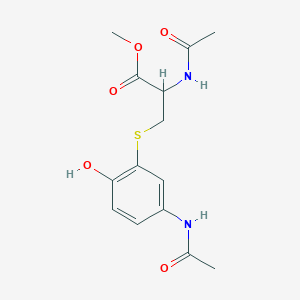
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is a complex organic compound with the molecular formula C14H18N2O5S and a molecular weight of 326.37 g/mol . This compound is a derivative of acetaminophen, commonly known as paracetamol, and is modified with an N-acetyl-L-cysteine moiety. It is primarily used in research settings to study the metabolism and toxicity of acetaminophen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves several steps:
Acetylation of L-cysteine: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Formation of Acetaminophen Derivative: Acetaminophen is reacted with N-acetyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Methylation: The final step involves the methylation of the carboxyl group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester undergoes several types of chemical reactions:
Oxidation: The thiol group in the N-acetyl-L-cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides and other oxidized forms.
Reduction: Thiol forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester has several scientific research applications:
Chemistry: Used to study the reactivity and stability of acetaminophen derivatives.
Biology: Investigated for its role in cellular metabolism and detoxification pathways.
Medicine: Studied for its potential protective effects against acetaminophen-induced toxicity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester involves its interaction with cellular thiol groups. The N-acetyl-L-cysteine moiety can donate a thiol group, which helps in detoxifying reactive oxygen species and other harmful compounds. This compound also interacts with enzymes involved in acetaminophen metabolism, such as cytochrome P450 enzymes, thereby influencing the metabolic pathways and reducing toxicity .
相似化合物的比较
Similar Compounds
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, sodium salt: Similar structure but with a sodium salt form, which may have different solubility and reactivity properties.
N-Acetylcysteine: A simpler compound with similar thiol-donating properties but without the acetaminophen moiety.
Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.
Uniqueness
3-(N-Acetyl-L-cystein-S-YL) acetaminophen, methyl ester is unique due to its combined properties of acetaminophen and N-acetyl-L-cysteine. This dual functionality allows it to be used in studies related to both pain relief and detoxification, making it a valuable compound in research settings.
属性
分子式 |
C14H18N2O5S |
|---|---|
分子量 |
326.37 g/mol |
IUPAC 名称 |
methyl 2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18) |
InChI 键 |
ZANDXAUAPYAINA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


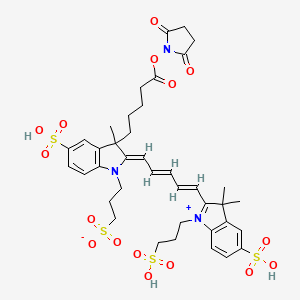

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
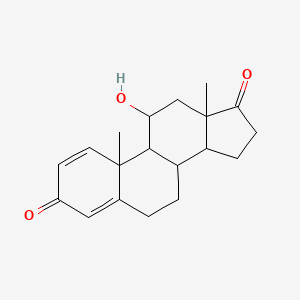
![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
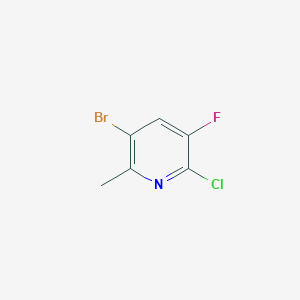
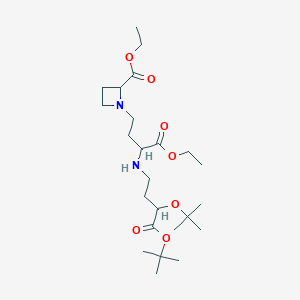
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)


